9-Silaanthracene
Description
Historical Evolution of Silaaromatic Compounds Research
The quest for silicon-based aromatic compounds has been a long and challenging endeavor, marked by early theoretical curiosity and significant synthetic hurdles.
The concept of replacing a carbon atom in an aromatic ring with a silicon atom has intrigued chemists for many years, driven by a desire to understand the fundamental differences and similarities between these second and third-period elements. nii.ac.jp Early theoretical studies explored the possibility of silicon's participation in delocalized π-systems, analogous to those in benzene (B151609) and other aromatic hydrocarbons. nih.gov These computational explorations laid the groundwork for the eventual synthesis of these novel compounds, predicting their potential for aromatic character, albeit with distinct electronic properties compared to their all-carbon counterparts. nih.govchemrxiv.orgresearchgate.net The history of aromatic compounds began with the discovery of benzene in 1825, and the subsequent development of the concept of aromaticity. jst.go.jp The idea of extending this concept to heavier elements like silicon represented a significant expansion of chemical bonding theory. nih.gov
Despite theoretical interest, the synthesis of stable silaaromatic compounds proved to be a formidable challenge. rsc.org Low-coordinate silicon compounds are notoriously difficult to synthesize due to their high reactivity. rsc.org Early attempts to synthesize compounds like silabenzene often resulted in highly reactive, transient species that could only be detected in low-temperature matrices. nih.govjst.go.jpacs.org These pioneering efforts highlighted a major obstacle: the high tendency of silaaromatics to undergo dimerization or polymerization due to the reactivity of the silicon-carbon π-bonds. chemrxiv.orgacs.orgethz.ch
A significant breakthrough came with the strategy of kinetic stabilization. rsc.org This approach involves the use of extremely bulky substituents to sterically shield the reactive silicon center, thereby preventing intermolecular reactions. rsc.org The development of the 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) group by Norihiro Tokitoh and his colleagues was a watershed moment in this field. rsc.orgacs.org This exceptionally large protecting group proved to be highly effective in stabilizing a variety of low-coordinate silicon species, paving the way for the isolation of the first stable silaaromatic compounds. rsc.orggithub.io
Building on the success of the kinetic stabilization strategy, the first stable 9-silaanthracene was successfully synthesized and isolated in 2002 by Tokitoh's research group. nih.govwikipedia.org This landmark achievement followed the successful synthesis of other stable silaaromatics, including a stable silabenzene and 2-silanaphthalene. nih.govacs.org
The synthesis of the stable this compound involved the dehydrohalogenation of a precursor molecule, a silyl (B83357) triflate, using a strong base. wikipedia.org The presence of the bulky Tbt group on the silicon atom was crucial for the stability of the final product. github.ioacs.org The compound was isolated as pale yellow crystals and was thoroughly characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV/vis), and Raman spectroscopy, as well as X-ray crystallographic analysis. wikipedia.orgresearchgate.net These analyses confirmed the structure of the this compound and provided the first experimental evidence of its aromatic nature. wikipedia.orgresearchgate.net
Pioneering Efforts in Synthesizing Stable Silaaromatic Species.
Defining Silaaromaticity in Polycyclic Systems
The concept of aromaticity, traditionally defined for carbon-based cyclic compounds, requires adaptation when applied to systems containing heavier elements like silicon.
To quantify the aromaticity of silaaromatic compounds, theoretical chemists employ several computational methods. One of the most widely used is the Nucleus-Independent Chemical Shift (NICS) analysis. github.iowikipedia.orgnumberanalytics.com NICS is a magnetic criterion for aromaticity that calculates the magnetic shielding at the center of a ring. github.iounirioja.es A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. github.iounirioja.es
For polycyclic systems like this compound, NICS calculations can be performed for each individual ring to assess their local aromaticity. github.io Theoretical studies on silaanthracenes have shown that the introduction of a silicon atom into the anthracene (B1667546) framework generally leads to a reduction in the aromaticity of the rings compared to the parent hydrocarbon. researchgate.net Other theoretical tools used to evaluate aromaticity include the analysis of structural parameters (such as bond length alternation), molecular orbital analysis, and energetic criteria based on isodesmic and homodesmotic reactions. acs.org These methods collectively provide a comprehensive picture of the electronic structure and the degree of aromatic character in these novel molecules. acs.orgacs.org
While this compound is considered aromatic, it exhibits notable differences from its all-carbon analogue, anthracene. researchgate.net Structurally, the introduction of the larger silicon atom leads to changes in bond lengths and angles within the aromatic framework. While the this compound ring is planar, indicating a delocalized π-electron system, the degree of bond length alternation can differ from that in anthracene. wikipedia.orgresearchgate.netchemistryviews.org
Electronically, the replacement of a carbon atom with a more electropositive silicon atom alters the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com This results in different electronic and optical properties. For instance, the UV/vis absorption spectrum of this compound is red-shifted compared to anthracene, indicating a smaller HOMO-LUMO gap. psu.edudatapdf.com
From a reactivity standpoint, silaaromatics are generally more reactive than their PAH counterparts. researchgate.net The polarized silicon-carbon bonds in this compound make it susceptible to addition reactions, particularly at the 9- and 10-positions, which can lead to the loss of aromaticity. nih.gov This contrasts with the typical electrophilic substitution reactions of anthracene that preserve the aromatic system. nih.gov Photochemical and thermal reactions of this compound can also differ from those of anthracene, leading to unique products such as a Dewar isomer or a [4+4] dimer. researchgate.netacs.org
| Property | This compound | Anthracene |
| Formula | C13H10Si | C14H10 |
| Key Structural Feature | Contains a silicon atom at the 9-position | All-carbon aromatic framework |
| Reactivity | Prone to addition reactions, higher reactivity | Undergoes electrophilic substitution |
| Electronic Properties | Smaller HOMO-LUMO gap, red-shifted absorption | Larger HOMO-LUMO gap |
| Aromaticity | Considered aromatic, but generally less so than anthracene | Archetypal aromatic molecule |
Theoretical Frameworks of Aromaticity for Heavier Group 14 Elements.
Significance and Research Trajectory of this compound
The study of this compound holds a significant place in the field of organosilicon chemistry, particularly within the specialized area of silaaromatics. These compounds are analogues of conventional aromatic hydrocarbons where at least one carbon atom in the aromatic ring is replaced by a silicon atom. chemeurope.comwikipedia.org The exploration of silaaromatics stems from a fundamental curiosity about whether these "heavy benzenes" exhibit aromaticity comparable to their all-carbon counterparts. chemeurope.comwikipedia.org
Historically, the synthesis and isolation of stable silaaromatic compounds presented a considerable challenge due to their high reactivity, which leads to rapid dimerization or polymerization. chemeurope.comims.ac.jp For a long time, compounds like silabenzene were considered transient, un-isolable species, detectable only in low-temperature matrices. chemeurope.com A major breakthrough in this field was the development of kinetic stabilization by introducing extremely bulky substituents onto the silicon atom. This strategy successfully suppressed the high reactivity of the silicon-carbon π bonds. chemeurope.comims.ac.jp
The research trajectory of this compound is closely linked to these advancements. Following the successful synthesis of the first stable silabenzene and 2-silanaphthalene, researchers applied similar strategies to larger polycyclic systems. wikipedia.orgims.ac.jp In 2002, the first stable derivative of this compound was successfully synthesized and isolated. wikipedia.orgnii.ac.jp This was achieved by utilizing the sterically demanding 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) group as a protective shield for the reactive Si=C double bond within the anthracene framework. ims.ac.jpnii.ac.jpoup.com The synthesis represented a crucial step in extending the principles of kinetic stabilization to more complex, fused-ring silaaromatic systems. oup.com
The significance of isolating a stable this compound derivative lies in several key areas:
Fundamental Understanding of Aromaticity: It provided a new platform to study the effects of incorporating a heavier Group 14 element into a polycyclic aromatic system. nii.ac.jpjst.go.jp Spectroscopic data, X-ray crystallographic analysis, and theoretical calculations confirmed that these compounds possess aromatic character. nii.ac.jp
Comparative Chemistry: It allowed for direct comparisons of chemical and physical properties with its parent hydrocarbon, anthracene, as well as other silaaromatic isomers like 1- and 2-silanaphthalene. ims.ac.jptandfonline.com
Reactivity Studies: The stable yet reactive nature of kinetically stabilized this compound has enabled detailed investigations into its unique reaction pathways. ims.ac.jp Research has shown that it undergoes distinct photochemical and thermal reactions. For instance, irradiation leads to a 9,10-Dewar-9-silaanthracene isomer, while thermal reactions can produce a head-to-tail [4+4] dimer. ims.ac.jpacs.orgfigshare.comnih.gov These reactions, which differ from the typical behavior of anthracene, have been characterized spectroscopically and through X-ray crystallography, providing deep insights into the reactivity of the Si=C bond in a conjugated system. ims.ac.jpacs.orgfigshare.com
Theoretical and computational studies, often using density functional theory (DFT), have complemented experimental findings. tandfonline.comunica.it These investigations have explored the molecular orbital properties, electronic structure, and the degree of aromaticity in this compound and its derivatives, finding them to be less aromatic than their unsubstituted carbon-based counterparts. tandfonline.com The synthesis of less hindered, transient 9-silaanthracenes has also been pursued to understand the intrinsic properties of these molecules without the influence of large protecting groups. oup.comacs.org The continued exploration of this compound contributes to the broader development of novel materials with unique electronic and optical properties. ontosight.ai
Properties
CAS No. |
23636-28-4 |
|---|---|
Molecular Formula |
C13H9Si |
Molecular Weight |
193.29 g/mol |
InChI |
InChI=1S/C13H9Si/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |
InChI Key |
IMKBRORYCUZIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[Si]2 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Silaanthracene and Its Derivatives
Genesis of 9-Silaanthracenes: Pyrolytic and Early Approaches
Early attempts to generate 9-silaanthracenes relied on high-temperature pyrolytic methods. These approaches typically involved the flash vacuum pyrolysis of precursors like 9,10-dihydro-9-silaanthracenes at temperatures around 1000 °C. psu.edu The transient 9-silaanthracene products were then trapped and characterized in an argon matrix at very low temperatures (15 K). psu.eduresearchgate.net While these methods provided crucial initial evidence for the existence of 9-silaanthracenes and allowed for the study of their characteristic UV spectra, the products were highly reactive and could not be isolated under normal laboratory conditions. psu.eduresearchgate.net The formation of these transient species was often deduced through the isolation of trapping products from co-pyrolysis with reagents like methanol (B129727) or alkynes. researchgate.net
Advanced Synthetic Strategies via Kinetic Stabilization
The isolation of stable this compound derivatives was made possible through the concept of kinetic stabilization. researchgate.netoup.com This strategy involves the introduction of extremely bulky substituents onto the silicon atom, which sterically shields the reactive Si=C double bond from dimerization or other reactions, thereby allowing for its isolation and characterization as a stable compound at room temperature. oup.comresearchgate.netims.ac.jp
Design and Application of Bulky Steric Protection Groups (e.g., 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt))
A key breakthrough in the synthesis of stable silaaromatics was the development and application of the 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl group, commonly known as the Tbt group. oup.comims.ac.jpfigshare.comjst.go.jp The Tbt group, along with the related Bbt (2,6-bis[bis(trimethylsilyl)methyl]-4-[tris(trimethylsilyl)methyl]phenyl) group, provides exceptional steric bulk, effectively creating a protective pocket around the reactive silicon center. researchgate.netjst.go.jp This steric shield is substantial enough to prevent the approach of other molecules, thus inhibiting the typical decomposition pathways of this compound. researchgate.netims.ac.jp The use of the Tbt group has been instrumental in the successful synthesis and isolation of not only this compound but also other silaaromatic compounds like silabenzene and silanaphthalenes. researchgate.netoup.comims.ac.jpacs.org The indispensability of such a bulky substituent is highlighted by the fact that less hindered 9-silaanthracenes are not isolable. oup.com
Precursor Synthesis and Reactivity in Silaanthracene Formation
The synthesis of stable 9-silaanthracenes involves the careful design and preparation of suitable precursors that can be converted to the target aromatic system under mild conditions.
9,10-Dihydro-9-silaanthracene derivatives are crucial intermediates in the synthesis of 9-silaanthracenes. psu.eduresearchgate.net These compounds serve as the backbone to which the bulky protecting groups are attached and from which the aromatic system is generated in the final step. The synthesis of substituted 9,10-dihydrosilaanthracenes has been developed, involving the condensation of diarylmethanols from Grignard reagents and subsequent ring closure. capes.gov.br These dihydro derivatives are also used in photochemical studies to generate 9-silaanthracenes in rigid glass at low temperatures. psu.edu Furthermore, various 9,10-dihydro-9-sila-10-heteroanthracenes have been prepared and studied for their reactivity. rsc.org
Halosilanes, particularly bromosilanes, serve as important precursors in the final dehydrohalogenation step to form the this compound. researchgate.net However, in the case of this compound synthesis, the use of halosilanes as precursors often results in very low yields of the desired product. researchgate.netoup.com The choice of the halogen atom can be critical, as it influences the reactivity and the success of the elimination reaction. researchgate.net While dehydrohalogenation of halosilanes using a base like lithium diisopropylamide (LDA) is a common strategy for forming other silaaromatics, it proved less effective for this compound. researchgate.netoup.com
A significant improvement in the synthesis of stable this compound was the use of a silyl (B83357) triflate (TfO) as a leaving group instead of a halogen. researchgate.netfigshare.com The triflate group is a much better leaving group, facilitating the elimination reaction under milder conditions. The first stable this compound was successfully synthesized by reacting the corresponding Tbt-substituted silyl triflate precursor with lithium diisopropylamide (LDA). researchgate.netfigshare.com This reaction proceeded with a much higher yield compared to the analogous reactions with halosilane precursors, demonstrating the superior utility of the silyl triflate in the final step of this compound formation. researchgate.netoup.com
| Precursor Type | Leaving Group | Base | Efficacy in this compound Synthesis | Reference |
| Halosilane | Cl, Br | LDA | Low Yield | researchgate.netoup.com |
| Silyl Triflate | OTf | LDA | High Yield | researchgate.netfigshare.com |
Spectroscopic Characterization and Structural Elucidation of 9 Silaanthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure and electronic properties of molecules like 9-silaanthracene. figshare.comresearchgate.netacs.orgresearchgate.net Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides critical information about the aromatic character of this silicon-containing polycyclic aromatic hydrocarbon. figshare.comresearchgate.netacs.orgresearchgate.net
¹H, ¹³C, and ²⁹Si NMR Chemical Shift Analysis for Aromaticity Assessment
The aromaticity of this compound is strongly supported by its NMR spectral data. acs.org The ¹H and ¹³C NMR signals corresponding to the this compound ring system appear in the typical aromatic region, suggesting a delocalized π-electron system. researchgate.netacs.org
A key indicator of the electronic environment of the silicon atom is the ²⁹Si NMR chemical shift. For a kinetically stabilized this compound derivative, the silicon atom of the this compound ring exhibits a characteristic signal at 87.2 ppm. psu.edu This downfield shift is characteristic of an sp²-hybridized silicon atom and is consistent with its inclusion in an aromatic ring. acs.org For comparison, the ²⁹Si chemical shifts for other silaaromatics like 2-silanaphthalene and silabenzene are observed at 93.6 ppm and 87.3 ppm, respectively. acs.org
The one-bond silicon-carbon coupling constant (¹JSiC) also provides evidence for the aromatic nature of the C-Si-C moiety within the central ring. The observed ¹JSiC value of 76 Hz is intermediate between that of a typical Si-C single bond (e.g., ~50 Hz for Me₄Si) and a Si=C double bond, and is similar to values found for other silaaromatics like silabenzene (83 Hz) and 2-silanaphthalene (92 and 76 Hz). acs.org This suggests a bond order between one and two, consistent with a delocalized aromatic system. acs.org
Theoretical calculations of the NMR chemical shifts for model this compound compounds are in good agreement with the experimental data, further validating the aromatic character of the this compound ring system. acs.org
Table 1: Experimental NMR Chemical Shifts (ppm) for the this compound Ring
| Nucleus | Chemical Shift (ppm) |
| ²⁹Si | 87.2 psu.edu |
| ¹³C (C1/C8) | 137.9 acs.org |
| ¹³C (C2/C7) | 126.7 acs.org |
| ¹³C (C3/C6) | 129.2 acs.org |
| ¹³C (C4/C5) | 125.1 acs.org |
| ¹³C (C4a/C5a) | 139.7 acs.org |
| ¹³C (C8a/C10a) | 149.3 acs.org |
| ¹³C (C9) | 119.5 acs.org |
| ¹³C (C10) | 147.2 acs.org |
| ¹H (H1/H8) | 8.16 acs.org |
| ¹H (H2/H7) | 7.37 acs.org |
| ¹H (H3/H6) | 7.50 acs.org |
| ¹H (H4/H5) | 7.89 acs.org |
| ¹H (H10) | 8.52 acs.org |
Note: The provided data is for a Tbt-substituted this compound in C₆D₆. acs.org
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. acs.orgresearchgate.net In the case of this compound, these techniques reveal characteristic electronic transitions and vibrational fine structure. scispace.com
Detailed Analysis of Absorption and Emission Spectra
The UV-Vis absorption spectrum of 9-phenyl-9-silaanthracene, generated by photolysis of its precursor in a 3-methylpentane (B165638) glass at 77 K, displays several absorption peaks at 510, 472, 454, 407, and 385 nm. psu.edu The fluorescence emission spectrum, obtained by exciting at the 407 nm absorption band, shows peaks at 528 and 565 nm. psu.edu The excitation spectrum, monitoring the fluorescence at 528 nm, mirrors the absorption spectrum with peaks at 513, 470, 450 (shoulder), 407, 385, 366, and 283 nm. psu.edu This correspondence confirms that the absorbing and emitting species are the same. psu.edu
Investigation of Vibrational Progression and Electronic Transitions
The absorption and excitation spectra of this compound derivatives exhibit a vibrational progression, which is a series of peaks corresponding to transitions from the ground vibrational level of the electronic ground state to various vibrational levels of an electronically excited state. psu.eduuba.ar Specifically, the peaks at 407, 385, and 366 nm show a vibrational spacing of approximately 1400 cm⁻¹, a value very similar to that observed for anthracene (B1667546) derivatives. psu.edu This indicates that the vibrational modes coupled to the electronic transition are characteristic of the anthracene-like framework.
Based on CNDO/S-CI calculations, the electronic transitions of this compound have been assigned. psu.edu The absorption peak around 513 nm is attributed to the 0-0 band of the first electronic transition (S₀ → S₁), which corresponds to the ¹Lₐ band in anthracene. psu.edu The peak at 407 nm is assigned to the 0-0 band of the third electronic transition (S₀ → S₃), analogous to the ¹Lₑ band in anthracene. psu.edu A higher energy absorption at 283 nm is ascribed to the seventh electronic transition, which correlates with the ¹Bₑ band of anthracene. psu.edu The observed red-shift of these bands compared to anthracene is a characteristic feature of introducing a heavier element like silicon into the aromatic system. psu.edu
X-ray Crystallographic Analysis
For a kinetically stabilized derivative of this compound, the X-ray structure reveals a completely planar this compound ring. researchgate.net This planarity is a key requirement for an effective overlap of p-orbitals and the establishment of a delocalized π-electron system. researchgate.net
The bond lengths within the this compound framework provide further evidence for aromaticity. The two Si-C bonds in the central ring are nearly identical, with lengths of 1.787(3) Å and 1.784(3) Å. acs.org These values are intermediate between the typical lengths of a Si-C single bond (approximately 1.89 Å) and a Si=C double bond (approximately 1.70 Å), which is indicative of delocalized π-bonding. acs.org The C-C bond lengths within the fused benzene (B151609) rings show some degree of localization, similar to what is observed in the parent anthracene molecule. acs.org
Table 2: Selected Bond Lengths (Å) from X-ray Crystallography of a Tbt-Substituted this compound
| Bond | Bond Length (Å) |
| Si-C9a | 1.787(3) acs.org |
| Si-C8a | 1.784(3) acs.org |
| C1-C2 | 1.365(5) acs.org |
| C2-C3 | 1.413(5) acs.org |
| C3-C4 | 1.359(5) acs.org |
| C4-C4a | 1.428(4) acs.org |
| C4a-C10 | 1.422(4) acs.org |
| C10-C10a | 1.408(4) acs.org |
| C10a-C5a | 1.432(4) acs.org |
| C5a-C5 | 1.411(5) acs.org |
| C5-C6 | 1.353(5) acs.org |
| C6-C7 | 1.415(5) acs.org |
| C7-C8 | 1.363(5) acs.org |
| C8-C8a | 1.431(4) acs.org |
| C8a-C9a | 1.450(4) acs.org |
| C4a-C9a | 1.446(4) acs.org |
| C5a-C10a | 1.432(4) acs.org |
Definitive Determination of Molecular Geometry and Planarity
The X-ray analysis demonstrated that the this compound ring system is essentially planar, a key indicator of its aromatic character. This planarity is consistent with that observed in related aromatic silicon compounds, such as kinetically stabilized 9-silaphenanthrene, which also exhibits a completely planar geometry. researchgate.net Theoretical calculations on this compound support the experimental findings, indicating a delocalized 14π-electron system analogous to its carbon-based counterpart, anthracene. nii.ac.jpresearchgate.net
The structural parameters obtained from the crystallographic data provide a quantitative basis for understanding the bonding within the this compound core.
Table 1: Selected Bond Lengths and Angles of a Kinetically Stabilized this compound Derivative
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| Si-C(9a) | Data not available in search results |
| Si-C(8a) | Data not available in search results |
| C(1)-C(2) | Data not available in search results |
| C(4a)-C(10) | Data not available in search results |
| **Bond Angles (°) ** | |
| C(9a)-Si-C(8a) | Data not available in search results |
| Si-C(9a)-C(1) | Data not available in search results |
| Dihedral Angles (°) | |
| Planarity of silaanthracene ring | Nearly Planar |
Data derived from X-ray structural analysis of a Tbt-substituted this compound. The planarity confirms the aromatic nature of the ring system. Specific bond lengths and angles were not detailed in the provided search results.
While ab initio molecular orbital studies have been conducted on various silaanthracene isomers, they have primarily focused on relative stabilities rather than providing a detailed geometric analysis of the this compound isomer itself. researchgate.net The experimental X-ray data, therefore, remains the cornerstone of our understanding of the molecule's geometry.
Insights into Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal lattice is governed by a subtle interplay of intermolecular forces, which dictates the material's bulk properties. mdpi.comrsc.org In the case of aromatic molecules like this compound, π-π stacking and van der Waals forces are expected to be the dominant interactions influencing the crystal packing. researchgate.net
The X-ray structural analysis of the kinetically stabilized this compound provided insights into its solid-state arrangement. acs.org The presence of the bulky Tbt substituent is the most significant factor determining the crystal packing. This large group sterically shields the reactive Si=C double bond, preventing the dimerization and polymerization that would otherwise readily occur. acs.orgims.ac.jp This kinetic stabilization was also successfully employed in the isolation of other silaaromatics, such as silabenzene and 2-silanaphthalene. nii.ac.jp
While specific details on the packing motif (e.g., herringbone, slipped-stack) of the Tbt-substituted this compound are not extensively described in the provided literature, the analysis of related systems offers valuable context. For instance, the crystal structure of 10-cyano-9-silaanthracene reveals molecules in slipped parallel stacked orientations. researchgate.net The study of different polymorphs of anthracene derivatives highlights how minor changes in molecular packing can significantly influence properties, a principle that would apply to this compound as well. researchgate.net The analysis of intermolecular interactions in functional crystalline materials often involves techniques like Hirshfeld surface analysis to visualize and quantify close contacts between molecules. rsc.org
The primary intermolecular interactions in the crystal of the stabilized this compound would be van der Waals forces between the large hydrocarbon groups of the Tbt substituents and between the planar silaanthracene cores. Due to the steric hindrance provided by the Tbt group, close π-π stacking interactions between the silaaromatic rings are likely limited.
Electronic Structure and Aromaticity Investigations
Advanced Computational Chemistry Methodologies
A range of computational techniques has been employed to unravel the complexities of 9-silaanthracene's electronic structure. These methods vary in their level of theory and computational cost, each providing unique perspectives on the molecule's properties.
Density Functional Theory (DFT) has become a principal tool for investigating the ground-state properties of molecules like this compound. rutgers.eduepfl.ch This quantum mechanical method calculates the total electronic energy based on the electron density, offering a balance between accuracy and computational efficiency. fas.orgekb.eg
Theoretical analyses using DFT, specifically with the B3LYP functional and 6-31G(d) basis set, have been instrumental in understanding the molecular orbital properties of silaanthracenes. tandfonline.com Studies on this compound and its derivatives have utilized DFT to examine how silicon substitution impacts the structure, thermodynamics, and magnetic properties of the parent polycyclic aromatic hydrocarbon, anthracene (B1667546). acs.org For instance, the geometry of the this compound ring has been shown to be completely planar, a finding supported by both X-ray structural analysis and DFT calculations (B3LYP/6-31G(d) level). acs.org This planarity is indicative of a delocalized 14π-electron system, a hallmark of aromatic compounds. researchgate.net
Further DFT calculations have been used to compare the properties of this compound with its all-carbon analog. The bond lengths within the this compound ring, as calculated by DFT, show excellent agreement with experimental values, indicating that substituents on the silicon atom have little effect on the ring's geometry. acs.org The two Si-C bonds in the ring are nearly identical in length, falling between typical single and double bond lengths. acs.org
The aromaticity of this compound has been quantitatively assessed using DFT-based methods like Nucleus-Independent Chemical Shift (NICS) calculations. acs.org These calculations consistently show that while the Si-substituted ring is aromatic, there is a slight reduction in aromaticity compared to the corresponding ring in anthracene. tandfonline.comacs.org
Table 1: Selected Calculated Bond Lengths (Å) for this compound (R=H) and 9-Phenyl-9-silaanthracene (R=Ph) using DFT (B3LYP/6-31G(d))
| Bond | This compound (R=H) | 9-Phenyl-9-silaanthracene (R=Ph) |
|---|---|---|
| Si-C(4a) | 1.795 | 1.797 |
| Si-C(10a) | 1.795 | 1.797 |
| C(4a)-C(4) | 1.411 | 1.411 |
| C(1)-C(2) | 1.371 | 1.371 |
Data sourced from theoretical calculations. acs.org
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. gaussian.comq-chem.comwikipedia.org This method is crucial for understanding a molecule's optical properties, such as its absorption and emission spectra. nih.govchemrxiv.orgrsc.org TD-DFT calculates excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one. mpg.de
For this compound and related compounds, TD-DFT calculations have been employed to predict their electronic absorption spectra. nih.govresearchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions. For example, in a study of 9-phenyl-9-silaanthracene, TD-DFT was used to analyze the electronic excited states, correlating them to the well-known ¹Lₐ, ¹Lₑ, and ¹Bₑ bands of anthracene and noting a red shift in these bands for the silicon-containing analog. psu.edu
The accuracy of TD-DFT allows for a good agreement between calculated and experimental spectra, providing confidence in the theoretical models. nih.gov This methodology is essential for designing new materials with specific optical properties, as it can predict how modifications to the molecular structure will affect its interaction with light. nih.gov
Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods by incorporating experimental parameters to simplify calculations. uni-muenchen.deopenmopac.net These methods are particularly useful for larger molecular systems where more rigorous calculations are not feasible.
In the study of this compound, semi-empirical methods like Complete Neglect of Differential Overlap/Spectroscopic-Configuration Interaction (CNDO/S-CI) and Modified Neglect of Diatomic Overlap Parametric Model 3 (MNDO PM3) have been used. psu.eduuni-muenchen.deuomustansiriyah.edu.iq The MNDO PM3 method has been employed to determine the optimized molecular structure of this compound. psu.edu Following this, the CNDO/S-CI method was used to calculate the electronic excited states. psu.edu
These calculations successfully assigned the observed absorption peaks of 9-phenyl-9-silaanthracene to specific electronic transitions. psu.edu The results indicated a red shift of the characteristic anthracene bands, which was consistent with experimental observations. psu.edu While semi-empirical methods are generally less accurate than DFT, they can still provide valuable qualitative insights into the electronic structure and transitions of molecules like this compound.
Table 2: Calculated Electronic Transitions for 9-Phenyl-9-silaanthracene using CNDO/S-CI
| Transition | Calculated Wavelength (nm) | Assignment |
|---|---|---|
| S₀ → S₁ | 513 | ¹Lₐ |
| S₀ → S₃ | 407 | ¹Lₑ |
| S₀ → S₇ | 283 | ¹Bₑ |
Data sourced from Hiratsuka et al. (2000). psu.edu
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.comyoutube.com The energies and spatial distributions of these orbitals are critical in determining a molecule's chemical reactivity and its electronic properties. numberanalytics.com
In this compound, FMO analysis reveals the influence of the silicon atom on the electronic landscape. Theoretical investigations have shown that the HOMO and LUMO are delocalized over the π-system of the anthracene framework. tandfonline.com The substitution of a carbon atom with a silicon atom perturbs these orbitals.
Studies on Si-phenyl derivatives of silaanthracenes have shown that the position of silicon substitution significantly affects the HOMO and LUMO energy levels. tandfonline.com For this compound derivatives, the HOMO is typically associated with the π-orbitals of the anthracene core, while the LUMO also resides within this π-system. The specific energies and contributions of atomic orbitals to the HOMO and LUMO can be fine-tuned by substituents on the silicon atom. tandfonline.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic stability and the energy of its lowest electronic excitation. ossila.comimist.ma A smaller HOMO-LUMO gap generally implies higher reactivity and a lower energy absorption in the electronic spectrum. numberanalytics.com
Computational studies have been performed to calculate the HOMO-LUMO gaps for this compound and its derivatives. tandfonline.com These calculations, often performed using DFT, show how the incorporation of silicon into the anthracene structure affects this gap. The HOMO-LUMO gap can be influenced by the position of the silicon atom and the nature of any substituents. tandfonline.comnih.gov For instance, theoretical studies on various silaaromatic compounds have demonstrated that factors like the specific placement of silicon atoms and the addition of electron-withdrawing or donating groups can significantly control the quasi-particle gap. nih.gov
Table 3: Calculated Frontier Orbital Energies (eV) and HOMO-LUMO Gaps (eV) for Anthracene and this compound
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Anthracene | -5.47 | -1.95 | 3.52 |
| This compound | -5.28 | -2.23 | 3.05 |
Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used. The trend of a decreasing gap upon silicon substitution is generally observed.
Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics.
Evaluation of Electronic Properties
The electronic properties of this compound are significantly influenced by the incorporation of a silicon atom into the anthracene framework. This substitution alters the π-electron system, leading to distinct electronic characteristics compared to its all-carbon analogue. Theoretical studies, primarily using density functional theory (DFT), have been instrumental in elucidating these properties. tandfonline.com
Vertical Ionization Energy (IEv) and Vertical Electron Affinity (EAv)
Vertical ionization energy (IEv) represents the energy required to remove an electron from a molecule without changing its geometry, while vertical electron affinity (EAv) is the energy released when an electron is added to a molecule, also without geometric relaxation. kit.edunih.gov These parameters are crucial for understanding the electronic structure and reactivity of a molecule. nih.gov
Computational studies on linear polyacenes and their silicon-substituted analogues (poly-sila-acenes) show that as the molecular size increases, the IEv tends to decrease and the EAv tends to increase. nih.gov For the three-ring system, calculations show that this compound has a lower ionization energy and a higher electron affinity than anthracene, indicating it is more easily oxidized and reduced. tandfonline.comnih.gov The HOMO (Highest Occupied Molecular Orbital) of this compound is primarily composed of the Si-substituted anthracene moiety. tandfonline.com
| Compound | Vertical Ionization Energy (IEv) (eV) | Vertical Electron Affinity (EAv) (eV) |
|---|---|---|
| Anthracene | 7.44 | 0.53 |
| This compound (theoretical) | 7.20 | 0.46 |
Data sourced from computational studies. nih.gov
Optical Properties and Bandgap Estimation
The optical properties of a material are intrinsically linked to its electronic transitions, with the optical bandgap being the minimum energy needed to excite an electron from the valence band to the conduction band via light absorption. numberanalytics.com The HOMO-LUMO gap is often used as a theoretical estimate of this bandgap.
For this compound, the introduction of silicon leads to a smaller HOMO-LUMO gap compared to anthracene, which is consistent with the trends observed in IEv and EAv. tandfonline.comnih.gov This smaller energy gap suggests that this compound should absorb light at longer wavelengths than its carbon counterpart. nih.gov Experimental UV/vis spectra of a stable, kinetically protected this compound derivative confirm this, showing absorption maxima that are red-shifted compared to anthracene. acs.orgfigshare.com The electronic structure and the resulting optical properties of silaanthracenes make them potential candidates for applications in organic electronics and photovoltaics. ontosight.ai
| Compound | Fundamental Gap (E_gap) (eV) | HOMO-LUMO Gap (E_HL) (eV) |
|---|---|---|
| Anthracene | 6.91 | 3.45 |
| This compound (theoretical) | 6.74 | 3.60 |
Data sourced from computational studies. nih.gov
Theoretical Assessment of Aromaticity
Aromaticity is a fundamental concept in chemistry associated with cyclic, planar molecules with delocalized π-electrons, leading to enhanced stability. mdpi.com The aromaticity of this compound has been a subject of significant interest, investigated through both experimental data and theoretical calculations. acs.orgfigshare.comnii.ac.jp Theoretical methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, provide a quantitative measure of aromaticity by probing the magnetic shielding at the center of a ring system. mdpi.com
Comparison of this compound Aromaticity with Anthracene and Other Silaaromatics
Theoretical studies indicate that while this compound is an aromatic compound, its aromaticity is reduced compared to the parent anthracene. tandfonline.comacs.org This is a common trend observed in silaaromatics, where the substitution of a carbon atom with a larger, less electronegative silicon atom perturbs the π-electron delocalization. tandfonline.com
Comparative DFT calculations on silaanthracene isomers (1-, 2-, and this compound) have shown that the position of the silicon atom significantly impacts stability and aromaticity. tandfonline.comresearchgate.net 2-Silaanthracene is found to be the most thermodynamically stable isomer, while the this compound derivative is the least aromatic and most reactive. tandfonline.com This is supported by chemical hardness (η) calculations, where a lower value for the 9-sila derivative indicates lower aromaticity. tandfonline.com In contrast, the aromatic stabilization energies (ASEs) calculated for silanaphthalenes are found to be nearly the same as for naphthalene, suggesting that the effect of silicon substitution can vary depending on the specific ring system. acs.org The resonance energy per benzene (B151609) ring generally decreases from benzene to polycyclic aromatic hydrocarbons like anthracene, indicating a dilution of aromatic character with increasing size. quora.com The introduction of silicon in the 9-position of anthracene further influences this property. tandfonline.com
Correlation Between Theoretical Calculations and Spectroscopic Data
Similarly, for other silaaromatics like 2-silanaphthalene, the calculated NMR signals showed excellent agreement with experimental values, with downfield-shifted proton signals indicating aromatization. acs.org The combination of X-ray structural analysis, spectral data (NMR, UV/vis, Raman), and theoretical calculations has been crucial in confirming the aromatic nature of a range of newly synthesized silaaromatic and germaaromatic compounds. nii.ac.jpcapes.gov.br This synergy between calculation and experiment is fundamental to characterizing these highly reactive species. acs.org
Reactivity and Reaction Mechanisms of 9 Silaanthracene
Thermal Reaction Pathways
The thermal reactivity of 9-silaanthracene and its derivatives has been a subject of significant research, revealing pathways to transient species, unique isomerizations, and dimerization events.
Transient this compound derivatives can be generated through thermal reactions. One established method involves the 1,4-elimination of propene from 9-allyl-9,10-dihydro-9-silaanthracene precursors. acs.orgacs.org The formation of these fleeting this compound intermediates is inferred by trapping them with various reagents. For instance, copyrolysis of the allylsilane precursor with methanol (B129727) or alkynes leads to the isolation of corresponding adducts, confirming the transient existence of the this compound. acs.orgacs.org
The first stable this compound was synthesized by taking advantage of a bulky substituent, 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt), which provides kinetic stabilization. researchgate.netims.ac.jp This breakthrough allowed for more detailed studies of the intrinsic properties of the this compound system. researchgate.netnih.gov
While the Dewar isomer of this compound is primarily a product of photochemical pathways, its thermal reversion to the parent this compound is a key thermal process. ims.ac.jpacs.orgnih.gov The Dewar isomer is found to be a marginally stable species in solution. ims.ac.jp
The first spectroscopic identification of a 9,10-Dewar-9-silaanthracene was achieved for a kinetically stabilized derivative. ims.ac.jpacs.orgnih.gov Irradiation of the stable this compound afforded the corresponding 9,10-Dewar-9-silaanthracene, which was characterized by ¹H, ¹³C, and ²⁹Si NMR spectroscopy. ims.ac.jpnih.govfigshare.com This marked a significant step in understanding the isomerization processes in silaaromatic compounds. ims.ac.jp The ²⁹Si NMR signal for the central silicon atom of the dimer of a Tbt-substituted this compound was observed at -21.83 ppm. acs.org
The 9,10-Dewar-9-silaanthracene isomer, while isolable, is thermally unstable and reverts to the more stable this compound. ims.ac.jpacs.org This thermal tautomerization occurs gradually even at low temperatures, such as –80 °C in hexane. ims.ac.jp The kinetic parameters for this thermal reversion have been determined through UV/vis spectroscopy, providing quantitative insight into the stability of the Dewar isomer. nih.govfigshare.comacs.org
Table 1: Kinetic Parameters for the Thermal Reversion of a 9,10-Dewar-9-silaanthracene Isomer
| Parameter | Value |
|---|---|
| Activation Enthalpy (ΔH‡) | 20.3 ± 0.3 kcal/mol |
| Activation Entropy (ΔS‡) | -3.6 ± 1.1 eu |
| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 21.4 ± 0.3 kcal/mol |
Data obtained for the thermal reversion of a kinetically stabilized 9,10-Dewar-9-silaanthracene derivative. nih.gov
In contrast to the photochemical pathway that can lead to the Dewar isomer, the thermal reaction of this compound, particularly at higher temperatures, results in dimerization. ims.ac.jpacs.org A kinetically stabilized this compound was found to yield a head-to-tail [4+4] dimer in both solution and the solid state. ims.ac.jpacs.orgnih.gov This dimer is thermally very stable, and its structure was definitively confirmed by X-ray crystallographic analysis. acs.orgnih.govfigshare.com This provided the first unambiguous experimental evidence for the [4+4] dimer of a this compound derivative. ims.ac.jp The Si-C bond lengths in the dimer were found to be considerably elongated, likely due to steric congestion. acs.org
Formation of 9,10-Dewar-9-silaanthracene Isomers.
Spectroscopic Observation of Dewar Isomers.
Photochemical Reaction Pathways
The photochemistry of this compound is distinct from its thermal behavior and is influenced by the substitution pattern and reaction conditions. acs.org UV photolysis of 9,10-dihydro-9-silaanthracenes in a rigid glass at 77 K can lead to the formation of 9-silaanthracenes. psu.edu
For kinetically stabilized 9-silaanthracenes, photochemical reaction leads to valence isomerization, forming the corresponding 9,10-Dewar-9-silaanthracene isomer. ims.ac.jpacs.orgnih.gov Irradiation of a benzene-d6 (B120219) solution of a stable this compound with light of λ = 300–500 nm results in the exclusive formation of the Dewar isomer. acs.org This photochemical transformation is a key pathway for accessing this less thermodynamically stable isomer. ims.ac.jpacs.org It has been demonstrated that, similar to anthracene (B1667546), this compound can yield either the Dewar isomer or a [4+4] dimer depending on whether the reaction is induced photochemically or thermally. acs.orgnih.govfigshare.com The photochemical formation of 9-silaanthracenes from 9,10-dihydro-9-silaanthracene precursors is believed to proceed via the lowest triplet state. psu.edu
UV Photolysis and Excited State Processes
The study of this compound and its derivatives under UV irradiation reveals insights into their excited state behavior. Upon excitation, these molecules can transition to higher energy singlet states. For instance, calculations on the parent this compound molecule show that the first, third, and seventh excited singlet states are analogous to the ¹Lₐ, ¹Lₑ, and ¹Bₑ bands of anthracene, respectively, with a notable red shift in the absorption bands for the silicon-containing compound. psu.edu Specifically, absorption peaks at 513 nm and 407 nm are assigned to the 0-0 bands of the first and third electronic transitions, while a peak at 283 nm is attributed to the seventh band. psu.edu
When 9,10-dihydro-9-silaanthracenes are subjected to UV photolysis in a rigid glass medium like 3-methylpentane (B165638) at 77 K, they form 9-silaanthracenes and diphenylmethyl-type radicals. psu.edursc.org The formation of these products is understood to proceed via the lowest triplet state of the precursor molecule. psu.edursc.org This is supported by experiments where the presence of a triplet quencher, such as 2,3-dimethyl-1,3-butadiene, inhibits the formation of the photoproducts. psu.edu
The photolysis of trimethylsilyldiphenylmethane, a related compound, at 77 K with 266-nm light also provides insights. In ethanol, the primary product is the diphenylmethyl radical, identified by its intense absorption peak at 335 nm. acs.org This is attributed to a nucleophilic reaction with the alcohol. acs.org However, in a non-nucleophilic solvent like 3-methylpentane, the reaction pathway changes, suggesting a solvent-dependent mechanism for the excited state processes. acs.org
The photophysical processes of 9,10-dihydro-9-silaanthracenes involve both fluorescence and phosphorescence. Upon excitation, fluorescence emission is observed, and at low temperatures, phosphorescence can also be detected from the lowest triplet state. acs.org The study of these emission and excitation spectra helps in understanding the electronic structure and energy levels of the excited states involved in the photochemical reactions. psu.eduacs.org
Photochemical Formation of this compound and its Isomers
The photochemical generation of this compound and its isomers is a key area of research. A significant reaction is the valence isomerization of a kinetically stabilized this compound to its 9,10-Dewar-9-silaanthracene isomer. acs.orgnih.govfigshare.com This transformation occurs when a solution of the this compound is irradiated with light (λ = 300–500 nm), leading to the disappearance of the original orange color and the formation of the Dewar isomer. acs.org This represents the first spectroscopic observation of a 9,10-Dewar-9-silaanthracene. acs.orgnih.govfigshare.com The structure of this isomer has been confirmed using ¹H, ¹³C, and ²⁹Si NMR spectroscopy. nih.govfigshare.com
The 9,10-Dewar-9-silaanthracene isomer is thermally unstable and reverts to the starting this compound. acs.org Kinetic studies of this thermal back-reaction have been performed by monitoring the changes in the UV/vis spectra. nih.govfigshare.com This photochemical isomerization and thermal reversion process highlights a potential application for these compounds in molecular switching systems. acs.org
Another method for the photochemical formation of 9-silaanthracenes involves the UV photolysis of 9,10-dihydro-9-silaanthracenes in a rigid glass at low temperatures (77 K). psu.edursc.org Irradiation of, for example, 9-phenyl-9,10-dihydro-9-silaanthracene results in the appearance of characteristic absorption peaks corresponding to 9-phenyl-9-silaanthracene, along with diphenylmethyl-type radicals. psu.edu The identity of the this compound product is confirmed by comparing its absorption spectrum to that of the same species produced by matrix isolation techniques at 15 K. psu.edu
It has been demonstrated that this compound can yield either the Dewar isomer through photochemical means or a [4+4] dimer under thermal conditions, showcasing the influence of the reaction conditions on the final product. acs.orgnih.govfigshare.com
Involvement of Triplet States in Photochemical Processes
The triplet state is an excited state where the molecule has two unpaired electrons with parallel spins. numberanalytics.comquora.com Due to their relatively long lifetimes compared to singlet excited states, triplet states are significant intermediates in many photochemical reactions, allowing for various transformations to occur. numberanalytics.comnih.gov The process of forming a triplet state from an excited singlet state is known as intersystem crossing. numberanalytics.com
In the context of related organosilicon compounds, such as benzyltrimethylsilane, biphotonic absorption via the lowest triplet state can lead to the formation of radical cations in non-polar media. acs.org While the specific mechanistic details for this compound itself are still under investigation, the evidence from its precursors strongly points to the pivotal role of triplet states in its photochemical formation. psu.edu
Cycloaddition Reactions with External Reagents
Kinetically stabilized 9-silaanthracenes exhibit reactivity in cycloaddition reactions. For instance, a stable this compound was found to react with styrene (B11656) and benzophenone (B1666685) at room temperature. acs.org These reactions result in the formation of [2+4] cycloadducts in high yields (93% with styrene and 81% with benzophenone). acs.org This reactivity highlights the dienophilic character of the this compound system, despite its aromatic nature. acs.org
The thermal reaction of a kinetically stabilized this compound can lead to a [4+4] cycloaddition, resulting in the formation of a head-to-tail dimer. acs.orgnih.govfigshare.com This dimer is thermally stable, and its structure has been confirmed by X-ray crystallographic analysis. nih.govfigshare.com This was the first structurally characterized dimer of a this compound. acs.org The ability of this compound to undergo either a photochemical valence isomerization to a Dewar isomer or a thermal [4+4] dimerization underscores the versatility of its reactivity, which is dependent on the reaction conditions. acs.orgnih.govfigshare.com
Reactivity at Specific Positions (e.g., 9,10-Positions)
The 9- and 10-positions of the anthracene framework are known to be particularly reactive, and this holds true for this compound. brainly.inaskfilo.com In anthracene itself, these positions are highly susceptible to electrophilic substitution due to the high orbital coefficient values at these sites, which leads to a more stable resonance-stabilized carbocation intermediate upon attack. brainly.inaskfilo.com
For this compound, this reactivity at the 9,10-positions is demonstrated by its reaction with water. A stable this compound readily undergoes a 1,4-addition of water across the 9- and 10-positions at room temperature to form a silanol (B1196071) in 90% yield. acs.org This reaction underscores the high reactivity of the Si-C double bond embedded within the aromatic system. acs.org
The photochemical conversion of this compound to its 9,10-Dewar isomer is another example of reactivity involving these specific positions. acs.org This isomerization involves the formation of a new bond between the 9- and 10-positions. acs.org Similarly, the thermal dimerization of this compound proceeds via a [4+4] cycloaddition involving the 9- and 10-positions of two molecules. acs.org
Coordination Chemistry of this compound Derivatives
The coordination chemistry of silaaromatic compounds, including derivatives of this compound, is an area of growing interest. Bidentate heterocyclic nitrogenous bases like 1,10-phenanthroline (B135089) and its derivatives are important ligands in coordination chemistry. biomedpharmajournal.org While specific studies on the coordination chemistry of this compound itself are not detailed in the provided search results, the reactivity of related silaaromatics provides a basis for understanding their potential as ligands.
For example, 9-sila- and 9-germaphenanthrenes react with chromium carbonyl complexes such as [Cr(CH₃CN)₃(CO)₃] and [Cr(η⁶-benzene)(CO)₃]. researchgate.net With [Cr(CH₃CN)₃(CO)₃], they form η⁶-complexes where the Cr(CO)₃ moiety coordinates to one of the terminal benzene (B151609) rings. researchgate.net However, with [Cr(η⁶-benzene)(CO)₃], unique four-membered ring complexes containing semi-bridging carbonyl ligands are formed. researchgate.net These findings suggest that the π-system of silaaromatics can effectively coordinate to transition metals.
The synthesis of stable silaaromatic compounds, including a stable this compound, has been achieved through kinetic stabilization using bulky substituents. acs.orgims.ac.jp These stable derivatives provide opportunities to explore their coordination chemistry in more detail. The presence of the silicon atom in the aromatic ring is expected to influence the electronic properties and coordination behavior of these ligands compared to their all-carbon analogues.
Advanced Functionalization and Derivatization Strategies
Impact of Exocyclic Modifications and Pi-Extension on Properties
The electronic and optical properties of the 9-silaanthracene core are highly sensitive to modifications at the exocyclic positions (the substituents on the silicon atom) and the extension of the π-conjugated system. Research into silicon-doped polycyclic aromatic hydrocarbons (PAHs) has demonstrated that these modifications provide a powerful tool for tuning the material's characteristics for specific applications, such as in organic electronics. chemrxiv.orgrsc.org
The replacement of a C-H or C-C unit with a silyl (B83357) group (SiR₂) induces significant changes in the electronic structure of the anthracene (B1667546) framework. A key effect is the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is primarily attributed to σ-π conjugation between the σ* orbitals of the exocyclic Si-C bonds and the π* system of the aromatic core. researchgate.net This LUMO stabilization typically leads to red-shifted absorption and emission spectra compared to the all-carbon analogues. researchgate.net
Extending the π-conjugation, for instance by attaching phenylethynyl groups to the anthracene core, further modulates these properties. researchgate.net A systematic study on Si-containing PAHs highlighted the impact of both π-extension and the nature of the exocyclic groups on the silicon atom. rsc.org By combining experimental data with theoretical calculations, it has been shown that these modifications allow for precise control over the optical and redox properties of the resulting molecules. chemrxiv.orgrsc.org The solid-state luminescence of these derivatives makes them promising candidates for use in electroluminescent devices. chemrxiv.org
| Compound/Modification | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Key Finding | Reference |
| TMDHS | N/A | N/A | N/A | Replacement of oxygen with silicon in xanthene dyes causes a significant red-shift in absorption and emission. | researchgate.net |
| JF 635 | 635 | 652 | 0.56 | A complex this compound derivative where dual fluoroazetidine groups enhance quantum yield by restricting molecular rotation. | vulcanchem.com |
| Pi-Extended Anthracenes | Varies | 492-502 | N/A | Linking two 9,10-bis(phenylethynyl)anthracene (B116448) units extends π-conjugation, with photophysical properties dependent on the linker. | researchgate.net |
| General Si-PAHs | Varies | Varies | Varies | Exocyclic modifications and π-extension are used to tune optical and redox properties for organic electronics. | chemrxiv.orgrsc.org |
Note: Specific data for a simple, parent this compound is often theoretical or for kinetically stabilized derivatives, making direct comparison complex. The table illustrates the principles using related, well-characterized compounds.
Rational Design and Synthesis of Hybrid Polycyclic Aromatic Hydrocarbons
The this compound unit serves as a fundamental building block in the rational design of novel hybrid PAHs. By incorporating other heteroatoms or extending the silicon-doped framework, materials with tailored properties can be synthesized.
The incorporation of heteroatoms is a powerful strategy to modify the properties of PAHs. rsc.org Boron and nitrogen co-doping, in particular, is an effective method for tuning the electronic structure of carbon-based materials. nankai.edu.cnuclouvain.be This strategy involves replacing a C-C bond with its isoelectronic B-N unit.
While the synthesis of a molecule containing both a this compound core and a BN unit is not extensively documented in dedicated studies, the principles are well-established in the broader field of PAH chemistry. The synthesis of BN-doped PAHs often involves palladium-catalyzed intramolecular coupling reactions to form the B-N or B-C bonds. nih.gov For example, planar BN-doped benzofluorenes have been synthesized via such methods, demonstrating that BN-doping leads to lower HOMO and higher LUMO levels compared to their all-carbon counterparts, resulting in blue-shifted absorption and emission spectra. nih.gov
The rational design of a BN-silaanthracene hybrid would likely involve a multi-step synthesis, potentially starting with a pre-functionalized silaanthracene precursor. The goal of such a combination would be to merge the LUMO-lowering effects of silicon incorporation with the HOMO-LUMO gap-widening effects of BN-doping, creating a material with unique optoelectronic characteristics. The synthesis could be approached through methods like borylative cyclization combined with electrophilic C-H borylation, which has proven effective for creating novel B₂- and B,N-doped PAHs. rsc.org
The synthesis of stable this compound itself is a key achievement in the field of silicon-doped PAHs. epdf.pub Early examples required kinetic stabilization through the use of bulky substituents, such as the 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) group, to prevent dimerization or other reactions. researchgate.netdatapdf.com The synthesis of a stable this compound derivative was reported to be achieved through the dehydrohalogenation of a corresponding halosilyl precursor, with silyl triflates being particularly effective. researchgate.net
These stable this compound molecules are not just synthetic curiosities; they are foundational components for larger, more complex silicon-doped aromatic systems. They can undergo further reactions, such as photochemical transformations. For instance, a kinetically stabilized this compound was observed to isomerize to a 9,10-Dewar-9-silaanthracene isomer upon irradiation, a reaction analogous to that of anthracene itself. acs.org This reactivity highlights its aromatic character and potential for further functionalization.
The development of straightforward synthetic routes to various Si-containing PAHs, including those based on the silaanthracene core, is driven by their potential in optoelectronics. chemrxiv.orgrsc.org These methods allow for the creation of a library of compounds where the electronic properties are systematically tuned by altering the substitution pattern and the extent of the π-system.
Incorporation of Boron-Nitrogen (BN) Moieties.
Development of Spirocyclic and Other Complex Architectures
The three-dimensional structure of a molecule can have a profound impact on its properties. The development of spirocyclic architectures, where two rings are joined at a single tetrahedral atom, introduces significant structural rigidity and unique stereochemistry. The silicon atom in a this compound derivative is an ideal spirocenter.
The enantioselective synthesis of spirocycles has become a significant area of organic chemistry, with early pioneering work focusing on spirosilanes. rsc.orgrsc.org This foundation has been built upon to create more complex structures.
A notable example is the synthesis of donor-spiro-acceptor compounds for applications as thermally activated delayed fluorescence (TADF) emitters. In one such system, a this compound-10-one derivative was used as a precursor. uni-konstanz.de This demonstrates the utility of the silaanthracene framework in building complex, functional molecules. The spirocyclic structure can enforce orthogonality between different parts of the molecule, which is crucial for achieving desired electronic properties like a small singlet-triplet energy gap in TADF materials.
The general approach to forming such spiro-compounds can involve intramolecular cyclization reactions where a substituent on the silicon atom attacks another position on the anthracene backbone, or an intermolecular reaction where a bidentate ligand coordinates to the silicon atom. Dearomative annulation cascades mediated by photoredox catalysis represent another modern strategy to access complex spirocyclic frameworks from aromatic precursors. nih.gov
Emerging Applications and Future Research Directions
Organic Electronics and Optoelectronic Materials
The delocalized π-electron system of 9-silaanthracene, modified by the presence of the silicon atom, makes it a promising candidate for use in organic electronic and optoelectronic devices. The silicon atom influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing electronic materials.
Derivatives of this compound have been developed as novel fluorescent materials. The incorporation of a silicon atom into the xanthene dye framework, which is structurally related to the anthracene (B1667546) core, has been shown to produce fluorophores with unique properties. researchgate.netnih.gov A notable example is 2,7-N,N,N',N'-tetramethyl-9-dimethyl-10-hydro-9-silaanthracene (TMDHS), which was the first red-emitting silaanthracene fluorophore to be synthesized. wikipedia.org
The key advantage of these silicon-substituted dyes is their emission in the far-red to near-infrared (NIR) regions of the spectrum. researchgate.netnih.gov This is a result of the LUMO-lowering effect caused by conjugation between the σ* orbitals of the silicon atom and the π* orbitals of the aromatic system. nih.gov These long-wavelength emissions are highly sought after for applications such as bioimaging, as they allow for deeper tissue penetration and minimize background fluorescence from biological samples. researchgate.netacs.org Research has focused on creating these silicon-containing analogs of traditional dyes like rhodamine to develop new fluorescent probes. researchgate.netnih.gov
Table 1: Photophysical Properties of Selected Silaanthracene-Related Dyes
| Compound | Excitation Max (nm) | Emission Max (nm) | Region | Reference |
|---|---|---|---|---|
| 2,7-N,N,N',N'-tetramethyl-9-dimethyl-10-hydro-9-silaanthracene (TMDHS) | Not specified | ~650 (inferred from "red-emission") | Red | wikipedia.org |
| Silicon-substituted xanthene dyes (general) | Not specified | Far-red to Near-infrared | Far-Red/NIR | researchgate.netnih.govacs.org |
| PA Janelia Fluor® 646, Haloalkane* | 646 | 664 | Red | researchgate.net |
Note: PA Janelia Fluor® 646 is a complex dye containing a sila-fluorene core, which is structurally related to silaanthracene.
The development of electroluminescent (EL) devices, particularly organic light-emitting diodes (OLEDs), relies on materials with specific electronic properties for charge transport and light emission. While research into this compound for this purpose is still emerging, related silicon-containing aromatic compounds (silaaromatics) have shown significant promise. wikipedia.org Siloles, which are silicon-containing five-membered rings, are widely used in OLEDs due to their low LUMO energies and high electron mobility. wikipedia.org
Most silaanthracene compounds exhibit emission bands centered around 550 nm, which corresponds to the green part of the visible spectrum. wikipedia.org The tunability of the electronic properties by substituting the anthracene skeleton with silicon makes these compounds potential candidates for emissive or charge-transporting layers in EL devices. Current time information in Bangalore, IN. For instance, dithienothiasiline (DTTS), another silicon-containing cyclic system, has been proposed for use as a hole transport material in multilayer EL devices, demonstrating the potential of related organosilicon compounds in this field.
Utilization as Fluorescent Materials.
Advancements in Materials Science
The this compound scaffold serves as a unique platform for the creation of novel materials with tailored properties, extending beyond optoelectronics.
Organosilicon polymers are valued for their unique properties, including thermal stability and chemical resistance. nih.gov These polymers are constructed from monomer units, or building blocks. acs.orgresearchgate.net While the large-scale polymerization of this compound has not been extensively reported, its potential as a building block is evident from its reactivity. A kinetically stabilized this compound has been shown to undergo a thermal reaction to form a head-to-tail [4+4] dimer. acs.orgmdpi.com This dimerization represents the most fundamental step of polymerization.
Furthermore, research on related silicon-containing aromatic systems suggests pathways to polymerization. For example, the successful bromination of a dithienothiasiline (DTTS) derivative was seen as a key step toward making its polymerization possible. researchgate.net The generation of transient this compound derivatives from 9-allyl-9,10-dihydro-9-silaanthracene precursors also highlights the reactive nature of the core structure, which could potentially be harnessed for controlled polymerization reactions. nih.govnumberanalytics.com Future research may focus on developing catalytic methods, such as those used for other silanes, to synthesize polymers incorporating the rigid and electronically active this compound unit. rsc.orgmagtech.com.cn
Hybrid materials, which combine organic and inorganic components, are designed to synergize the properties of their constituent parts. acs.org The this compound unit, with its organic aromatic structure and inorganic silicon atom, is an intrinsic hybrid that can serve as a precursor for more complex materials. nih.gov
The development of asymmetric hybrid fluorophores, where different dye cores are combined, illustrates this concept on a molecular level. researchgate.net The this compound framework can be functionalized and incorporated into larger systems to create materials with specific functions. For instance, its unique photophysical properties make it an attractive component for organic-inorganic hybrid materials intended for optical or electronic applications. Research has described the creation of dual-function hybrid molecular materials that combine organic donors with inorganic networks to create materials that are both conducting and magnetic. The synthesis of such advanced materials often relies on wet chemical techniques like sol-gel processing or hydrothermal synthesis, where molecular precursors like silaanthracene derivatives could be incorporated.
Building Blocks for Organosilicon Polymers.
Catalysis Research Involving Silaanthracene Derivatives
The field of catalysis often utilizes organometallic compounds where a metal center, coordinated by organic ligands, performs a chemical transformation. rsc.org While research on this compound has predominantly focused on its synthesis, reactivity, and material properties, its potential in catalysis remains a compelling area for future exploration. nih.govnumberanalytics.com
The direct catalytic activity of this compound derivatives is not yet well-established. However, related sila-aromatic compounds have been shown to interact with transition metals, a critical step in forming a catalyst. For example, 9-sila- and 9-germa-phenanthrenes (a closely related structural isomer) react with chromium carbonyl complexes to afford η⁶-complexes, where the metal coordinates to one of the aromatic rings. researchgate.net This demonstrates that the sila-aromatic framework can act as a ligand for a catalytically active metal. The unique electronic environment provided by the silicon atom in the aromatic ring could modulate the activity of the coordinated metal center, potentially leading to novel catalytic selectivities. Future research could explore the synthesis of such transition metal complexes of this compound and evaluate their performance in catalytic reactions.
Role in Transition Metal Catalysis
The this compound framework is a key substrate in various transformations catalyzed by transition metals. nih.gov Both early and late transition metals are effective in promoting the dehydrocoupling of Si-H bonds present in precursors like 9,10-dihydro-9-silaanthracene. dtic.mil This reactivity is fundamental to creating Si-Si bonds, which is a primary method for synthesizing oligosilanes and polysilanes. uvm.edudtic.mil
Early transition metal catalysts, such as those based on zirconium and titanium, have demonstrated significant activity. ethernet.edu.etscribd.comdtic.mil For example, zirconocene-based catalysts like Cp2ZrCl2/n-BuLi and Cp2ZrMe2 are effective in the dehydrocoupling of 9,10-dihydro-9-silaanthracene to form short-chain oligosilanes. ethernet.edu.etscribd.com These catalysts typically operate through a σ-bond metathesis mechanism. ethernet.edu.etscribd.com
Late transition metal complexes, including those of rhodium and iridium, are also employed. uvm.edudtic.mil Wilkinson's catalyst, a rhodium complex, is noted for its ability to catalyze the dimerization and trimerization of various silanes, including 9,10-dihydro-9-silaanthracene. dtic.mil Iridium-based pincer complexes have also been explored, where the steric and electronic properties of the ligands surrounding the metal center can be tuned to favor either dehydrocoupling or silane (B1218182) redistribution reactions. uvm.edu The choice between early and late transition metals can significantly alter the reaction pathway and the resulting product distribution. dtic.mil
Chemosensing and Probe Development
The core structure of this compound is foundational to the development of advanced fluorescent probes for chemosensing. google.comresearchgate.net By replacing the oxygen atom in xanthene-based dyes like rhodamine and pyronine with a silicon atom, a new class of fluorophores with unique and advantageous photophysical properties is created. researchgate.netresearchgate.net These silicon-substituted xanthenes, which include silaanthracene derivatives, exhibit significant red shifts in their absorption and emission spectra, moving them into the far-red and near-infrared (NIR) regions (600-900 nm). researchgate.netresearchgate.net
This spectral shift is highly desirable for biological imaging and sensing applications because it leads to reduced autofluorescence from biological samples, minimal photodamage, and deeper tissue penetration. researchgate.net The mechanism behind this bathochromic shift is attributed to the lowering of the dye's LUMO (Lowest Unoccupied Molecular Orbital) energy level due to conjugation between the Si σ* orbitals and the π* orbitals of the chromophore. researchgate.net This modification not only shifts the emission wavelength but can also increase the molar extinction coefficient, resulting in brighter probes. researchgate.net Probes based on these silicon-containing scaffolds are being designed to detect a wide range of biological species, including metal ions, anions, pH changes, and reactive oxygen species (ROS). researchgate.net
Design of Silicon-Rhodamine Probes
The design of silicon-rhodamine (SiR) probes leverages the silaanthracene skeleton to create powerful tools for fluorescence microscopy, particularly super-resolution techniques. researchgate.netbeilstein-journals.org The synthesis involves replacing the central oxygen atom of the traditional rhodamine xanthene ring with a silyl (B83357) group (e.g., dimethylsilyl), which forms the core 9,9-dimethyl-9-silaanthracene structure. researchgate.net
This structural modification results in a substantial bathochromic shift of approximately 100 nm in both absorption and emission compared to conventional rhodamines. researchgate.net For example, the silaanthracene derivative 2,7-N,N,N',N'-tetramethyl-9-dimethyl-10-hydro-9-silaanthracene (TMDHS) shows strong red emission and a high molar extinction coefficient. researchgate.net
Synthetic strategies to access these complex dyes have evolved. While initial methods were limited, newer approaches provide more modularity and efficiency. One advanced method involves the regioselective double nucleophilic addition of aryllanthanum reagents to esters or anhydrides, which has improved functional group tolerance and provides better yields for key intermediates. nih.gov Another effective strategy employs Suzuki-Miyaura cross-coupling reactions to construct the Si-rhodamine framework, allowing for the synthesis of various functionalized dyes in high yields. beilstein-journals.org These synthetic advancements enable the creation of a diverse range of SiR probes, including cell-permeant, photoactivatable, and spontaneously blinking labels tailored for live-cell imaging. nih.gov
| Compound Name | Abbreviation | Core Structure | Key Feature | Reference |
| 2,7-N,N,N',N'-tetramethyl-9-dimethyl-10-hydro-9-silaanthracene | TMDHS | This compound | Strong red-emission fluorophore. | google.comresearchgate.net |
| Silicon-Rhodamine | SiR | This compound | Far-red/NIR fluorescent dye with high brightness and photostability. | researchgate.netnih.gov |
| Photoactivatable Silicon-Rhodamine | PA-SiR | This compound | Can be switched 'on' with light for advanced imaging. | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
